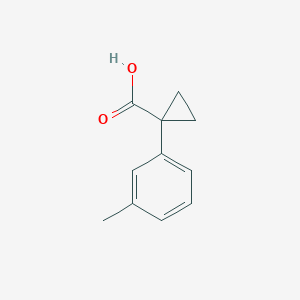

1-(3-Methylphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWKLPXGCGYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254629 | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-16-1 | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the compound's behavior and characteristics. Due to the limited availability of experimental data for this specific molecule, this guide combines known values with predicted data from reputable computational models. Detailed experimental protocols for determining these key properties are also provided to facilitate further laboratory investigation.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | - |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | Predicted: 85-95 °C | Computational Prediction |

| Boiling Point | Predicted: 300-320 °C | Computational Prediction |

| Aqueous Solubility | Predicted: -2.5 to -3.5 (log mol/L) | Computational Prediction |

| pKa | Predicted: 4.5 - 5.0 | Computational Prediction |

| LogP | Predicted: 2.3 - 2.8 | Computational Prediction |

Note: Predicted values are estimates generated from computational models (e.g., ChemAxon, ACD/Percepta, Molinspiration, Osiris Property Explorer) and should be confirmed by experimental data.

Experimental Protocols

To enable the empirical determination and verification of the physicochemical properties of this compound, the following detailed experimental protocols are provided.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is pure and dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the first drop of distillate is collected in the receiving flask.

-

Continue to monitor the temperature. The boiling point is the stable temperature at which the liquid is actively boiling and condensing.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

pH meter

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of purified water or a buffer of a specific pH in a glass vial.

-

Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The resulting concentration is the aqueous solubility of the compound at that temperature and pH.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

Potentiometer (pH meter) with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water (co-solvents like methanol or DMSO may be used if solubility is low, but this will affect the apparent pKa).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated n-octanol and water by mixing them and allowing the phases to separate.

-

Accurately weigh a sample of this compound and dissolve it in either the aqueous or the n-octanol phase.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Interplay of Physicochemical Properties

The physicochemical properties of a molecule are not independent but are interconnected, influencing each other and collectively determining the compound's overall behavior. The following diagram illustrates the logical relationships between the key properties of this compound.

Synthesis of 1-(3-Methylphenyl)cyclopropanecarboxylic acid from 3-bromophenylacetonitrile

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route commences with 3-bromophenylacetonitrile and proceeds through three key transformations: a palladium-catalyzed cross-coupling for methylation, a phase-transfer catalyzed cyclopropanation, and a subsequent nitrile hydrolysis. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a carbocyclic compound incorporating a cyclopropane ring, a structural motif known to impart unique conformational constraints and metabolic stability in drug candidates. The synthesis of such substituted cyclopropanes is a topic of significant interest. This guide details a reliable and scalable three-step pathway starting from the commercially available 3-bromophenylacetonitrile. The synthesis involves:

-

Methylation: Conversion of the aryl bromide to a methylarene via a Negishi cross-coupling reaction.

-

Cyclopropanation: Formation of the cyclopropane ring via alkylation of the benzylic position with 1,2-dibromoethane under phase-transfer catalysis.

-

Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid product.

Each step has been optimized to provide good to excellent yields, and detailed experimental procedures are provided herein.

Overall Synthetic Pathway

The synthesis of this compound from 3-bromophenylacetonitrile is accomplished via the following three-stage process.

Caption: Overall three-step synthetic route.

Experimental Protocols and Data

Step 1: Synthesis of 3-Methylphenylacetonitrile (Negishi Coupling)

The first step involves a palladium-catalyzed Negishi cross-coupling reaction to replace the bromo substituent with a methyl group. This reaction is known for its high functional group tolerance.[1][2][3][4]

Caption: Logical relationship for Negishi coupling.

Experimental Protocol:

-

Apparatus Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Reagent Charging: To the flask are added 3-bromophenylacetonitrile (10.0 g, 51.0 mmol), palladium(II) acetate (0.23 g, 1.02 mmol, 2 mol%), and CPhos ligand (0.55 g, 1.12 mmol, 2.2 mol%). Anhydrous tetrahydrofuran (THF, 100 mL) is then added via cannula.

-

Reaction Execution: The mixture is stirred at room temperature until the catalyst and ligand are fully dissolved. A solution of methylzinc chloride (0.5 M in THF, 122 mL, 61.2 mmol, 1.2 equiv) is then added dropwise over 20 minutes.

-

Reaction Monitoring: The reaction mixture is heated to 60 °C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methylphenylacetonitrile as a pale yellow oil.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | 3-Bromophenylacetonitrile |

| Product | 3-Methylphenylacetonitrile |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand Loading | 2.2 mol% CPhos |

| Reagent | Methylzinc Chloride (1.2 equiv) |

| Solvent | THF |

| Temperature | 60 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-92% |

Step 2: Synthesis of 1-(3-Methylphenyl)cyclopropanecarbonitrile (Cyclopropanation)

The formation of the cyclopropane ring is achieved by the alkylation of 3-methylphenylacetonitrile with 1,2-dibromoethane using a strong base in a biphasic system, facilitated by a phase-transfer catalyst.[5]

Caption: Experimental workflow for cyclopropanation.

Experimental Protocol:

-

Apparatus Setup: A 500 mL four-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reagent Charging: The flask is charged with 3-methylphenylacetonitrile (6.0 g, 45.8 mmol), 1,2-dibromoethane (12.9 g, 68.7 mmol, 1.5 equiv), and benzyltriethylammonium chloride (1.04 g, 4.58 mmol, 10 mol%).

-

Reaction Execution: A 50% aqueous solution of sodium hydroxide (60 mL) is added to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath for the initial phase. After the initial exotherm subsides, the mixture is heated to 45 °C and stirred vigorously for 8-12 hours.

-

Reaction Monitoring: The reaction progress is monitored by GC-MS, observing the disappearance of the starting material.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water (100 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with toluene (2 x 50 mL). The combined organic layers are washed successively with water (50 mL), dilute hydrochloric acid (1 M, 50 mL), and brine (50 mL). The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1-(3-methylphenyl)cyclopropanecarbonitrile.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | 3-Methylphenylacetonitrile |

| Product | 1-(3-Methylphenyl)cyclopropanecarbonitrile |

| Reagents | 1,2-Dibromoethane (1.5 equiv), 50% aq. NaOH |

| Catalyst | Benzyltriethylammonium Chloride (10 mol%) |

| Solvent | Toluene / Water (Biphasic) |

| Temperature | 45 °C |

| Reaction Time | 8-12 hours |

| Typical Yield | 75-85% |

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8][9] The protocol below describes a robust base-catalyzed hydrolysis followed by acidification.[10]

Experimental Protocol:

-

Apparatus Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reagent Charging: To the flask are added 1-(3-methylphenyl)cyclopropanecarbonitrile (5.0 g, 31.8 mmol) and a 20% aqueous solution of sodium hydroxide (100 mL).

-

Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 12-18 hours. The reaction should become a homogeneous solution as the hydrolysis proceeds.

-

Reaction Monitoring: The reaction can be monitored by TLC by taking aliquots, acidifying them, extracting with ether, and spotting against the starting material. The reaction is complete when the starting nitrile is no longer detectable.

-

Work-up and Purification: The reaction mixture is cooled in an ice bath. Concentrated hydrochloric acid is carefully added dropwise with stirring until the pH of the solution is approximately 1-2, at which point a white precipitate of the carboxylic acid forms. The precipitate is collected by vacuum filtration and washed with cold water (3 x 30 mL). The crude solid is then recrystallized from an ethanol/water mixture to afford pure this compound as a white crystalline solid.

Quantitative Data for Step 3:

| Parameter | Value |

| Starting Material | 1-(3-Methylphenyl)cyclopropanecarbonitrile |

| Product | This compound |

| Reagents | 20% aq. NaOH, conc. HCl |

| Solvent | Water |

| Temperature | Reflux (105-110 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | 88-95% |

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound from 3-bromophenylacetonitrile. The three-step sequence, involving Negishi coupling, phase-transfer catalyzed cyclopropanation, and nitrile hydrolysis, provides a practical approach for obtaining this valuable compound in high overall yield. The detailed protocols and quantitative data presented herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Molecular structure and weight of 1-(3-Methylphenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid. It includes a detailed, adaptable protocol for its synthesis and an exploration of the potential biological significance of the broader class of cyclopropane-containing molecules.

Molecular Structure and Properties

This compound is an aromatic carboxylic acid featuring a cyclopropane ring substituted with a 3-methylphenyl group at the C1 position. The presence of the strained three-membered ring and the aromatic moiety imparts unique chemical and physical properties to the molecule.

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol [1][2]

Physicochemical Data

Due to the limited availability of experimental data for this specific compound, the following table includes predicted values and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 886366-16-1 | [1] |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, ethanol. Sparingly soluble in water. (Predicted) | General knowledge |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (in the range of 7.0-7.5 ppm), a singlet for the methyl group protons (around 2.3 ppm), and multiplets for the diastereotopic cyclopropyl methylene protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (including the methyl-substituted and ipso-carbons), the methyl carbon, and the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹, a strong C=O stretching absorption around 1700 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic protons.

Synthesis of this compound

A viable synthetic route to this compound involves a two-step process: the formation of the cyclopropane ring via alkylation of a nitrile, followed by hydrolysis to the carboxylic acid. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 1-arylcyclopropanecarboxylic acids.[2]

Experimental Workflow

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Analysis

Due to the limited availability of direct experimental spectra for this compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are derived from the analysis of the structurally similar compound, 1-phenylcyclopropanecarboxylic acid, and established principles of substituent effects in spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and methyl protons. The presence of the methyl group at the meta position of the phenyl ring will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (ortho to COOH) | 7.2 - 7.4 | m | 2H |

| Aromatic CH (para to COOH) | 7.1 - 7.3 | m | 1H |

| Aromatic CH (ortho to CH₃) | 7.0 - 7.2 | m | 1H |

| Methyl (CH₃) | 2.3 - 2.4 | s | 3H |

| Cyclopropyl CH₂ | 1.2 - 1.8 | m | 4H |

| Carboxylic Acid OH | 10.0 - 13.0 | br s | 1H |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is concentration-dependent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the known values for 1-phenylcyclopropanecarboxylic acid and the expected electronic effects of the methyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 178 - 182 |

| Aromatic C (ipso-COOH) | 140 - 143 |

| Aromatic C (ipso-CH₃) | 138 - 140 |

| Aromatic CH | 125 - 130 |

| Quaternary Cyclopropyl C | 25 - 30 |

| Cyclopropyl CH₂ | 15 - 20 |

| Methyl (CH₃) | 20 - 22 |

Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-H bend (out-of-plane, Aromatic) | 690-900 | Strong |

Experimental Protocols

A general and robust method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of an arylacetonitrile derivative followed by hydrolysis.[1] This approach can be readily adapted for the preparation of this compound.

Synthesis of 1-(3-Methylphenyl)cyclopropanecarbonitrile

-

Reaction Setup: To a stirred solution of 3-methylphenylacetonitrile in a suitable solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropanation: To the resulting anion, add 1,2-dibromoethane dropwise at a controlled temperature (typically 0-25 °C).

-

Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 1-(3-methylphenyl)cyclopropanecarbonitrile.

Hydrolysis to this compound

-

Hydrolysis: The crude nitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, refluxing with a strong acid like concentrated hydrochloric acid or sulfuric acid is effective.

-

Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled, and the carboxylic acid product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and spectroscopic workflow for this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The predicted data serves as a valuable reference for researchers in the identification and characterization of this compound.

References

Biological Activity of Substituted Phenylcyclopropane Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylcyclopropane carboxamides represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. Their rigid cyclopropane core, combined with the diverse substitution possibilities on the phenyl and carboxamide moieties, allows for fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

Overview of Biological Activities

Substituted phenylcyclopropane carboxamides have demonstrated significant potential in several therapeutic areas, including:

-

Antimicrobial Activity: These compounds have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.

-

Anticancer Activity: A number of derivatives have exhibited potent antiproliferative effects against various cancer cell lines. The underlying mechanisms include the induction of cell cycle arrest and the activation of DNA damage response pathways.

-

Neurological Activity: Certain substituted phenylcyclopropane carboxamides act as sodium channel blockers, suggesting their potential in the treatment of neurological disorders such as epilepsy and neuropathic pain.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative substituted phenylcyclopropane carboxamides, facilitating a comparative analysis of their potency.

Table 1: Antimicrobial Activity of Substituted Phenylcyclopropane Carboxamides

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| F8 | Candida albicans | 16 | [1] |

| F9 | Escherichia coli | 32 | [2] |

| F24 | Candida albicans | 16 | [1] |

| F42 | Candida albicans | 16 | [1] |

| F5, F9, F29, F53 | Staphylococcus aureus | 32-64 | [2] |

| F9, F31, F45 | Escherichia coli | 32-64 | [2] |

| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | 32-64 | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Substituted Phenylcyclopropane Carboxamides

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 13b | K562 (Leukemia) | GI50 | Not specified | [3] |

| 1-phenylcyclopropane carboxamide derivatives | U937 (Leukemia) | IC50 | Varies | [4][5] |

| 17b | K562 (Leukemia) | GI50 | Not specified | [3] |

GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration

Table 3: Sodium Channel Blocking Activity of Phenylcyclopropane Carboxamide Analogs

| Compound Class | Target | Activity Metric | Potency | Reference |

| 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives | Na(V)1.7 | IC50 | Varies | [6] |

IC50: 50% Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][7][8]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[3][5][6][14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and treated with test compounds.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence is recorded using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Mechanistic Assays

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][16][17][18]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Staining: The fixed cells are washed with PBS and then stained with the PI staining solution.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Western blotting is used to detect specific proteins, such as phosphorylated ATM (p-ATM) and phosphorylated H2AX (γH2AX), which are markers of the DNA damage response.[19][20][21][22][23]

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-p-ATM, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-ATM and γH2AX. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme, a key enzyme in sterol biosynthesis in fungi.[2][24][25][26][27]

Materials:

-

Recombinant CYP51 enzyme

-

Cytochrome P450 reductase

-

Substrate (e.g., lanosterol or a fluorescent probe like BOMCC)

-

NADPH

-

Test compounds

-

Assay buffer

-

Detection system (e.g., LC-MS for product formation or a fluorometer for fluorescent probes)

Procedure:

-

Reaction Setup: A reaction mixture containing the CYP51 enzyme, reductase, and test compound at various concentrations is prepared in an assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate and NADPH.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Detection and Analysis: The reaction is stopped, and the amount of product formed (or the change in fluorescence) is measured. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of substituted phenylcyclopropane carboxamides.

Caption: General experimental workflow for the investigation of substituted phenylcyclopropane carboxamides.

Caption: Mechanism of antifungal activity via CYP51 inhibition.

Caption: DNA damage response pathway induced by anticancer phenylcyclopropane carboxamides.[3]

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. promega.com [promega.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A quasi-quantitative dual multiplexed immunoblot method to simultaneously analyze ATM and H2AX Phosphorylation in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. molbiolcell.org [molbiolcell.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 27. cypex.co.uk [cypex.co.uk]

Role of cyclopropane carboxylic acid derivatives in ethylene biosynthesis

An In-Depth Technical Guide on the Role of Cyclopropane Carboxylic Acid Derivatives in Ethylene Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethylene is a crucial gaseous plant hormone that regulates a wide array of physiological processes, from seed germination to fruit ripening and senescence. The ability to control ethylene production is of significant interest in agriculture and plant biotechnology. The biosynthesis of ethylene is a simple yet elegant two-step pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor. Cyclopropane carboxylic acid (CCA) derivatives, due to their structural similarity to ACC, have emerged as a significant class of molecules for modulating ethylene production. This guide provides a technical overview of the ethylene biosynthesis pathway, the role and mechanism of action of CCA derivatives as inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their study.

The Ethylene Biosynthesis Pathway

In higher plants, ethylene synthesis proceeds via a well-characterized pathway starting from the amino acid methionine. The two central enzymatic steps unique to this pathway are the conversion of S-adenosyl-L-methionine (SAM) to ACC, and the subsequent oxidation of ACC to ethylene.[1][2]

-

ACC Synthase (ACS): The first committed and often rate-limiting step is catalyzed by ACC synthase (ACS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] ACS converts SAM into ACC and 5'-methylthioadenosine (MTA). MTA is efficiently recycled back to methionine via the Yang Cycle, ensuring a sustained supply of the precursor for continuous ethylene production.

-

ACC Oxidase (ACO): The final step is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[1][4] ACO is a non-heme iron(II) and ascorbate-dependent dioxygenase.[4] The reaction requires molecular oxygen and is activated by bicarbonate (CO2).[5] It yields ethylene, carbon dioxide, and cyanide. The cyanide is detoxified by the plant into β-cyanoalanine.[1]

The regulation of ACS and ACO gene expression and protein stability allows plants to precisely control ethylene production in response to developmental cues and environmental stresses.[4]

Role of Cyclopropane Carboxylic Acid Derivatives

CCA derivatives primarily function as modulators of ethylene biosynthesis by targeting the enzyme ACC oxidase. Their structural analogy to the native substrate, ACC, is the basis for their mechanism of action.

Mechanism of Action: Competitive Inhibition

Most studied CCA derivatives act as competitive inhibitors of ACC oxidase.[6] They possess the core cyclopropane ring structure of ACC, allowing them to bind to the active site of the ACO enzyme. However, due to differences in their substituent groups, they cannot be successfully oxidized to form ethylene. By occupying the active site, they prevent or reduce the binding of the natural substrate, ACC, thereby decreasing the overall rate of ethylene production.

Several closely related molecules have been identified as competitive inhibitors of ACO activity, including cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) .[6] Conversely, some analogs can act as substrate mimics, leading to an increase in ethylene production.[6]

Quantitative Data on Inhibitor Efficacy

The effectiveness of enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. While specific numerical data is often embedded within subscription-access literature, studies have characterized the inhibitory strength of various ACC analogs.

| Compound | Target Enzyme | Mechanism of Action | Efficacy (Ki / IC50) |

| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACC Oxidase | Competitive Inhibitor | Identified as a potent inhibitor of apple ACO. Specific Ki values are detailed in studies such as Dourtoglou et al. (1999).[6] |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | ACC Oxidase | Competitive Inhibitor | Demonstrated strong inhibitory effects on ACO activity. Quantitative analysis and Ki determination are available in Dourtoglou et al. (1999).[6] |

| 2-Methylcyclopropanecarboxylic acid | ACC Oxidase | Competitive Inhibitor | Functions as a competitive inhibitor, leading to reduced ethylene biosynthesis.[6] |

| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive Inhibitor | A well-known inhibitor of ACS, not ACO. Included for comparison. IC50 for Arabidopsis ACS5 is ~0.7 µM. |

Experimental Protocols

Evaluating the effect of cyclopropane carboxylic acid derivatives on ethylene biosynthesis involves a combination of in vitro enzyme assays and in vivo gas measurements.

Protocol 1: In Vitro ACC Oxidase (ACO) Inhibition Assay

This protocol determines the direct effect of a CCA derivative on the enzymatic activity of purified ACC oxidase.

1. Expression and Purification of Recombinant ACO:

- Clone the coding sequence of the target ACO (e.g., Arabidopsis thaliana AtACO2) into a bacterial expression vector (e.g., pET28a).

- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

- Grow bacterial cultures to an optimal density (e.g., OD600 of 0.8) and induce protein expression with IPTG (e.g., 0.5 mM final concentration) overnight at a reduced temperature (e.g., 18°C).

- Harvest cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate.

- Purify the recombinant His-tagged ACO protein using affinity chromatography (e.g., Ni-NTA column) followed by further purification steps like ion-exchange chromatography if necessary.

- Confirm protein purity via SDS-PAGE and determine the concentration (e.g., using a NanoDrop spectrophotometer).

2. In Vitro Activity Assay:

- Prepare a fresh activity buffer containing: 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, 0.1 mM DTT, and 20 µM FeSO₄.[1][7]

- Set up reactions in 4-5 mL airtight gas chromatography (GC) vials.

- To each vial, add the activity buffer, a known concentration of purified ACO protein (e.g., 5 µg), and the ACC substrate (e.g., 1 mM).

- For inhibition studies, add the CCA derivative at a range of concentrations to different vials. Include a control with no inhibitor.

- Seal the vials and incubate for a set time (e.g., 60 minutes) at a constant temperature (e.g., 30°C) with shaking.

- Stop the reaction (often by placing on ice).

- Analyze the ethylene produced in the vial's headspace using gas chromatography (see Protocol 5.2).

3. Data Analysis:

- Calculate the rate of ethylene production for each inhibitor concentration.

- Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

- Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the Ki and the mode of inhibition (e.g., using Lineweaver-Burk plots).

Protocol 2: In Vivo Ethylene Measurement

This protocol measures the effect of a CCA derivative on ethylene production in whole plant tissues.

1. Plant Material and Treatment:

- Grow seedlings (e.g., Arabidopsis) under sterile conditions on Murashige and Skoog (MS) agar medium. For studies on etiolated seedlings, grow in complete darkness.

- Prepare MS medium plates or liquid cultures containing various concentrations of the CCA derivative to be tested. Include a positive control (e.g., ACC treatment to induce ethylene) and a negative control (no treatment).

- Transfer seedlings or place seeds onto the treatment media.

2. Ethylene Accumulation:

- Place a set number of seedlings (or a specific amount of plant tissue, like leaf discs) into airtight GC vials (e.g., 10 mL) containing the treatment medium.

- Seal the vials and incubate under controlled conditions (e.g., 4 days in the dark at 21°C) to allow ethylene to accumulate in the headspace.

3. Gas Chromatography (GC) Analysis:

Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from each vial.

Manually or automatically inject the sample into a gas chromatograph equipped with a suitable column (e.g., capillary carboxen plot column) and a flame ionization detector (FID), which is highly sensitive to hydrocarbons like ethylene.

The GC separates the gases, and the FID detects and quantifies the amount of ethylene.

Calculate the ethylene production rate, often normalized to the fresh weight of the plant material and the incubation time (e.g., nL g⁻¹ h⁻¹).

Caption: General experimental workflow for in vitro and in vivo analysis. Conclusion

Cyclopropane carboxylic acid derivatives represent a vital chemical tool for both fundamental research and agricultural applications. By acting as potent, often competitive, inhibitors of ACC oxidase, they allow for the targeted modulation of ethylene biosynthesis. This enables detailed studies into the role of ethylene in plant development and stress responses. Furthermore, these compounds hold potential for commercial use in delaying fruit ripening and extending the post-harvest life of horticultural products, offering a valuable strategy for improving food preservation and quality. Continued research, including in silico drug design and in vitro screening, promises the development of new, even more effective and specific regulators of the ethylene pathway.[8]

References

- 1. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 7. Biology and Biotechnology of the Plant Hormone Ethylene II by A.K. Kanellis, Hardcover | Barnes & Noble® [barnesandnoble.com]

- 8. books.google.cn [books.google.cn]

An In-depth Technical Guide to the Initial Synthesis and Characterization of 1-(m-tolyl)cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of key 1-(m-tolyl)cyclopropane derivatives. The methodologies outlined are based on established and reliable chemical transformations, offering a foundational platform for the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and characterization data for 1-(m-tolyl)cyclopropane-1-carbonitrile and its hydrolysis product, 1-(m-tolyl)cyclopropane-1-carboxylic acid.

Synthetic Pathways

The primary synthetic route for 1-(m-tolyl)cyclopropane derivatives commences with the cyclopropanation of 3-methylphenylacetonitrile (m-tolylacetonitrile). This is followed by the hydrolysis of the resulting cyclopropyl nitrile to the corresponding carboxylic acid. This two-step process is an efficient method for producing these valuable building blocks.

Caption: Synthetic pathway for 1-(m-tolyl)cyclopropane derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous aryl cyclopropane derivatives.

2.1. Synthesis of 1-(m-tolyl)cyclopropane-1-carbonitrile

This procedure details the cyclopropanation of m-tolylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.

The Rise of the Small Ring: A Technical Guide to the Discovery and Background of Novel Cyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern medicinal chemistry and agrochemical research.[1] Its inherent ring strain and unique electronic properties impart rigid, defined conformations that can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[2][3] This technical guide provides an in-depth exploration of the discovery and background of novel cyclopropanecarboxylic acids, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics and crop protection agents.

This guide will delve into the synthesis, biological evaluation, and mechanisms of action of several classes of novel cyclopropanecarboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Synthetic Strategies for Cyclopropanecarboxylic Acid Analogs

The construction of the cyclopropane ring is a key step in the synthesis of these valuable compounds. Various methodologies have been developed, ranging from classical approaches to modern catalytic systems.

Classical Synthesis of Cyclopropanecarboxylic Acid

A traditional and well-established method for the synthesis of the parent cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.[4] This method, while effective, often requires harsh reaction conditions. An alternative classic approach starts with the reaction of γ-chlorobutyronitrile with a strong base like sodium hydroxide.[5]

Malonic Ester Synthesis Approach

A more contemporary and versatile method utilizes the malonic ester synthesis. This approach typically involves the reaction of a dialkyl malonate with 1,2-dihaloethane in the presence of a base. The resulting cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield the desired cyclopropanecarboxylic acid.[5]

Modern Photoredox-Catalyzed Synthesis

Recent advances have led to the development of elegant photoredox-catalyzed methods for the synthesis of functionalized cyclopropanes from carboxylic acids.[1] These reactions often proceed through a decarboxylative radical addition–polar cyclization cascade, offering mild reaction conditions and broad functional group tolerance.[1]

Case Studies of Novel Cyclopropanecarboxylic Acid Derivatives

The following sections will explore specific examples of novel cyclopropanecarboxylic acid derivatives, highlighting their discovery, biological activity, and underlying mechanisms.

N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of various cancers.[6] A series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and identified as potent inhibitors of c-Met kinase.[7]

| Compound | c-Met IC50 (μM) | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |

| 26a | 0.016 | 1.59 | 0.72 | 0.56 |

Table 1: In vitro inhibitory activities of a promising c-Met kinase inhibitor.[7]

A general synthetic route involves the amidation of a substituted 4-phenoxypyridine amine with cyclopropanecarbonyl chloride. The 4-phenoxypyridine core is typically assembled via a nucleophilic aromatic substitution reaction between a 4-chloropyridine derivative and a substituted phenol.

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[8] This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[6][8] The novel cyclopropanecarboxamide derivatives act as ATP-competitive inhibitors, blocking the kinase activity of c-Met and thereby inhibiting these downstream oncogenic signals.

Cyclopropane-1,1-dicarboxylic Acid Analogues as Herbicidal Agents Targeting Ketol-Acid Reductoisomerase (KARI)

The branched-chain amino acid (BCAA) biosynthesis pathway is essential for plants and microorganisms but absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[9] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway, and novel cyclopropane-1,1-dicarboxylic acid (CPD) analogues have been designed and synthesized as KARI inhibitors.[9]

| Compound | Target | Ki (μM) |

| CPD | M. tuberculosis KARI | 3.03 |

| CPD | C. jejuni KARI | 0.59 |

| Hoe 704 | M. tuberculosis KARI | 0.30 |

| Hoe 704 | C. jejuni KARI | 0.11 |

| IpOHA | M. tuberculosis KARI | Potent |

| IpOHA | C. jejuni KARI | Potent |

Table 2: Inhibition constants (Ki) of CPD and other inhibitors against KARI from different microorganisms.

A common laboratory-scale synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst. The resulting diethyl cyclopropane-1,1-dicarboxylate is then hydrolyzed to the diacid.

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate A mixture of diethyl malonate and 1,2-dibromoethane is vigorously stirred with an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride).[10]

Step 2: Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid The crude diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed by heating with a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).[10] The product can be purified by recrystallization.

KARI catalyzes a two-step reaction: an alkyl migration followed by an NADPH-dependent reduction.[11] CPD and its analogues act as competitive inhibitors, likely mimicking a transition state of the substrate in the enzyme's active site.[9] This inhibition blocks the biosynthesis of essential branched-chain amino acids, leading to plant death.

Quinoxaline Derivatives Containing a Cyclopropane Moiety as ASK1 Inhibitors for Nonalcoholic Steatohepatitis (NASH)

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of cellular stress responses and has been implicated in the pathogenesis of nonalcoholic steatohepatitis (NASH).[2][12] Novel quinoxaline derivatives incorporating a cyclopropane moiety have been developed as potent ASK1 inhibitors.

| Compound | ASK1 IC50 (nM) |

| 4 | 147 |

| 12c | 117.61 |

| 26e | 30.17 |

| GS-4997 (Selonsertib) | - |

Table 3: In vitro inhibitory activity of quinoxaline-based ASK1 inhibitors.

The synthesis of these complex molecules typically involves a multi-step sequence. A key step is the amidation reaction between a quinoxaline-2-carboxylic acid and a substituted amine containing the cyclopropane moiety. The quinoxaline core and the cyclopropane-containing amine are themselves synthesized through dedicated synthetic routes.

Under conditions of cellular stress (e.g., oxidative stress, endoplasmic reticulum stress), ASK1 is activated and initiates a downstream signaling cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[1][4] This signaling cascade contributes to inflammation, apoptosis, and fibrosis, key pathological features of NASH.[2] The novel quinoxaline-cyclopropane inhibitors bind to the ATP-binding site of ASK1, preventing its activation and blocking the downstream signaling events.

Conclusion

The exploration of novel cyclopropanecarboxylic acids continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The unique structural and electronic properties of the cyclopropane ring offer a distinct advantage in the design of molecules with high potency and specificity. As synthetic methodologies become more sophisticated and our understanding of the biological roles of these compounds deepens, we can anticipate the development of even more innovative and impactful cyclopropane-containing molecules in the years to come. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

- 1. Nonalcoholic Steatohepatitis Promoting Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver ASK1 protects from non-alcoholic fatty liver disease and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Liver ASK1 protects from non‐alcoholic fatty liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Methylphenyl)cyclopropanecarboxylic Acid: Safety, Handling, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Methylphenyl)cyclopropanecarboxylic acid (CAS 886366-16-1) is not publicly available. The following safety and handling information is extrapolated from data on structurally related cyclopropanecarboxylic acid derivatives. It is imperative to treat this compound with the caution required for a novel chemical entity and to perform a thorough risk assessment before handling.

Executive Summary

This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and synthetic approaches for this compound and its analogs. Due to the absence of a specific Safety Data Sheet for the target compound, this guide synthesizes information from various sources on similar chemical structures to offer a robust framework for safe laboratory conduct and experimental design. This document is intended to support researchers and drug development professionals in the safe and effective use of this class of compounds.

Safety and Handling Precautions

Based on the safety profiles of analogous cyclopropanecarboxylic acid derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin and eye irritation, with the potential for respiratory tract irritation.

Hazard Identification and Classification (Inferred)

The following table summarizes the potential hazards associated with this compound, based on data from related compounds.

| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statement Codes (Inferred) |

| Skin Irritation | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405 |

| Acute Oral Toxicity | H302: Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501 |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4] |

Fire-Fighting Measures

| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards |

| Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][4] | Do not use a heavy water stream. | Thermal decomposition may produce carbon monoxide and carbon dioxide. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Experimental Protocols: Synthesis of 1-Arylcyclopropanecarboxylic Acids

While a specific protocol for this compound is not detailed in the provided search results, a general and widely applicable method involves the cyclopropanation of an appropriately substituted styrene derivative or the α-alkylation of a phenylacetonitrile derivative. A generalized workflow is presented below.

Generalized Synthetic Workflow

References

Methodological & Application

Application Notes and Protocols for Malonate-Based Cyclopropanation for 1-Arylcyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Arylcyclopropanecarboxylic acids represent a privileged structural motif in medicinal chemistry. The inherent conformational rigidity and unique electronic properties of the cyclopropane ring can impart favorable pharmacological characteristics to drug candidates, including enhanced potency, improved metabolic stability, and better tissue distribution. This document provides detailed application notes and experimental protocols for the synthesis of 1-arylcyclopropanecarboxylic acids utilizing a malonate-based cyclopropanation strategy. The primary approach involves a Michael-initiated ring closure (MIRC) reaction between an aryl-substituted Michael acceptor and a malonic ester, followed by hydrolysis and decarboxylation.

Synthetic Strategy Overview

The synthesis of 1-arylcyclopropanecarboxylic acids via a malonate-based route is a versatile and widely employed method in organic synthesis. The overall transformation can be conceptually divided into two key stages:

-

Cyclopropanation: Formation of a diethyl 1-arylcyclopropane-1,1-dicarboxylate intermediate. This is typically achieved through a Michael addition of diethyl malonate to an α,β-unsaturated aryl compound (e.g., a substituted styrene or chalcone), followed by an intramolecular nucleophilic substitution to close the three-membered ring.

-

Hydrolysis and Decarboxylation: Conversion of the diester intermediate to the final 1-arylcyclopropanecarboxylic acid. This involves the saponification of both ester groups to the corresponding dicarboxylic acid, which then readily undergoes decarboxylation upon heating to furnish the desired product.

Caption: General workflow for the synthesis of 1-arylcyclopropanecarboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate

This protocol describes the synthesis of a key intermediate, diethyl 1-phenylcyclopropane-1,1-dicarboxylate, from 2-phenylacetonitrile and 1,2-dibromoethane. While not a direct reaction with styrene, this method provides a reliable route to the 1-phenylcyclopropane core structure.

Materials:

-

2-Phenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride - BTEAC)

-

Toluene

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-phenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and a catalytic amount of BTEAC (0.05 equivalents) in toluene.

-

Base Addition: Prepare a 50% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution to the vigorously stirred reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford diethyl 1-phenylcyclopropane-1,1-dicarboxylate as a colorless oil.

Protocol 2: Hydrolysis and Decarboxylation to 1-Phenylcyclopropanecarboxylic Acid

This protocol details the conversion of the diester intermediate to the final carboxylic acid.

Materials:

-

Diethyl 1-phenylcyclopropane-1,1-dicarboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

Procedure:

-

Saponification: In a 250 mL round-bottom flask, dissolve diethyl 1-phenylcyclopropane-1,1-dicarboxylate (1 equivalent) in ethanol. Add a solution of KOH (3 equivalents) in a mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Solvent Removal: Remove the ethanol by rotary evaporation.

-

Acidification and Decarboxylation: To the remaining aqueous solution, add deionized water and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated HCl. An effervescence due to the evolution of CO₂ will be observed as the dicarboxylic acid intermediate decarboxylates.

-

Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanecarboxylic acid. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to give a white solid.[1]

Data Presentation

| Entry | Aryl Substituent | Reaction Conditions | Yield of Diester (%) | Yield of Carboxylic Acid (%) | Reference |

| 1 | Phenyl | NaOH, BTEAC, Toluene, 70 °C | 75-85 | 80-90 | [1] |

| 2 | 4-Chlorophenyl | K₂CO₃, DMF, 80 °C | 70-80 | 75-85 | Adapted from similar syntheses |

| 3 | 4-Methoxyphenyl | NaH, THF, reflux | 65-75 | 70-80 | Adapted from similar syntheses |

Applications in Drug Discovery

1-Arylcyclopropanecarboxylic acid derivatives have emerged as promising scaffolds in drug discovery due to their ability to interact with various biological targets.

Central Nervous System (CNS) Agents

Several 1-arylcyclopropanecarboxylic acid derivatives have been investigated for their activity in the central nervous system. For instance, certain analogs have been synthesized and evaluated as potential antidepressants.[2] The rigid cyclopropane core can orient the aryl and carboxylic acid functionalities in a specific manner, leading to selective interactions with neurotransmitter receptors or transporters.

Caption: Potential mechanism of action for CNS-active 1-arylcyclopropanecarboxylic acids.

Enzyme Inhibitors

The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors. The constrained conformation of the molecule can facilitate optimal binding to the active site of an enzyme, leading to enhanced inhibitory activity. For example, derivatives of 1-phenylcyclopropane carboxamide have shown effective inhibition of the proliferation of certain cancer cell lines.[1]

Sigma Receptor Ligands

Derivatives of 1-phenylcycloalkanecarboxylic acids, including the cyclopropane analogs, have been identified as potent and selective sigma 1 receptor ligands.[3] Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and other conditions. The selectivity of these compounds for the sigma 1 subtype over other receptors is a key attribute for developing drugs with fewer side effects.[3]

Conclusion

The malonate-based synthesis of 1-arylcyclopropanecarboxylic acids provides a robust and versatile platform for accessing a class of compounds with significant potential in drug discovery. The detailed protocols and application notes presented herein offer a valuable resource for researchers and scientists in the pharmaceutical industry and academia, facilitating the exploration of this important chemical space for the development of novel therapeutics.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]